molecular formula C11H13N5S B2700525 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097921-45-2

5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2700525
M. Wt: 247.32
InChI Key: DRHHJTLVYXBHDT-UHFFFAOYSA-N
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Description

The compound “5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is an isostere of purines and is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex and includes a pyrazole ring fused with a pyrimidine ring . The exact structure of “5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane” is not available in the search results.

Scientific Research Applications

Pyrazolones and pyrazoles are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials . They have been used as powerful synthons in the construction of chiral derivatives . Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

properties

IUPAC Name

5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHHJTLVYXBHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

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